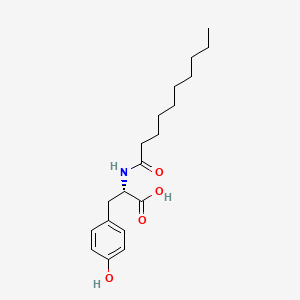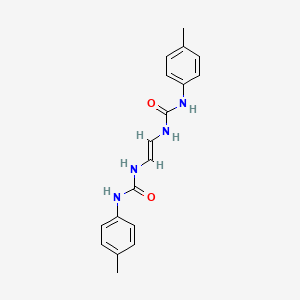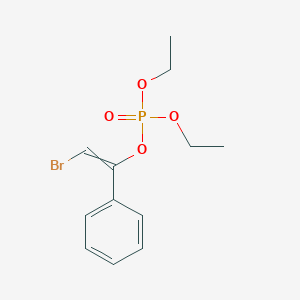
5H-Benzo(4,5)cyclohepta(1,2-b)pyridin-5-one, 10,11-dihydro-, O-(methylcarbamoyl)oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5H-Benzo(4,5)cyclohepta(1,2-b)pyridin-5-one, 10,11-dihydro-, O-(methylcarbamoyl)oxime is a complex organic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential therapeutic applications, particularly as an inhibitor of certain kinases involved in cancer progression .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Benzo(4,5)cyclohepta(1,2-b)pyridin-5-one, 10,11-dihydro-, O-(methylcarbamoyl)oxime typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions, followed by functional group modifications to introduce the oxime and methylcarbamoyl groups .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
5H-Benzo(4,5)cyclohepta(1,2-b)pyridin-5-one, 10,11-dihydro-, O-(methylcarbamoyl)oxime undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
5H-Benzo(4,5)cyclohepta(1,2-b)pyridin-5-one, 10,11-dihydro-, O-(methylcarbamoyl)oxime has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological macromolecules.
Industry: The compound finds applications in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5H-Benzo(4,5)cyclohepta(1,2-b)pyridin-5-one, 10,11-dihydro-, O-(methylcarbamoyl)oxime involves its interaction with specific molecular targets, such as kinases. It binds to the active site of these enzymes, inhibiting their activity and thereby disrupting signaling pathways involved in cancer cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
10H-Benzo(4,5)cyclohepta(1,2-b)thiophen-10-one, 4,9-dihydro-4-(1-methyl-4-piperidinylidene): This compound shares a similar core structure but differs in functional groups.
Benzo(4,5)cyclohepta(1,2-b)fluorene: Another structurally related compound with different applications.
Uniqueness
What sets 5H-Benzo(4,5)cyclohepta(1,2-b)pyridin-5-one, 10,11-dihydro-, O-(methylcarbamoyl)oxime apart is its potent inhibitory activity against specific kinases, making it a valuable candidate for cancer therapy .
Propriétés
Numéro CAS |
31719-68-3 |
|---|---|
Formule moléculaire |
C16H15N3O2 |
Poids moléculaire |
281.31 g/mol |
Nom IUPAC |
[(Z)-7-azatricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaen-2-ylideneamino] N-methylcarbamate |
InChI |
InChI=1S/C16H15N3O2/c1-17-16(20)21-19-15-12-6-3-2-5-11(12)8-9-14-13(15)7-4-10-18-14/h2-7,10H,8-9H2,1H3,(H,17,20)/b19-15- |
Clé InChI |
FOMASEJNMWIVAC-CYVLTUHYSA-N |
SMILES isomérique |
CNC(=O)O/N=C/1\C2=C(CCC3=CC=CC=C31)N=CC=C2 |
SMILES canonique |
CNC(=O)ON=C1C2=C(CCC3=CC=CC=C31)N=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


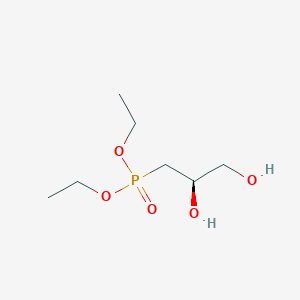
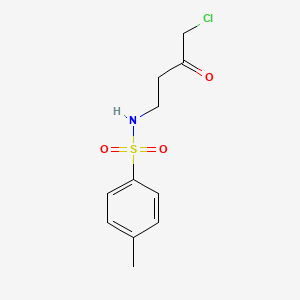
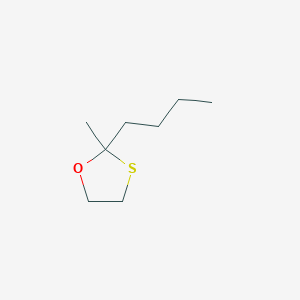
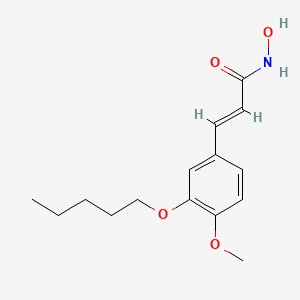
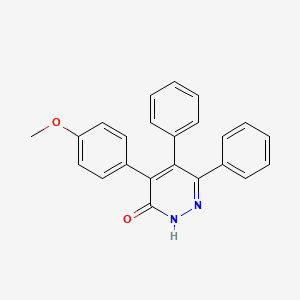
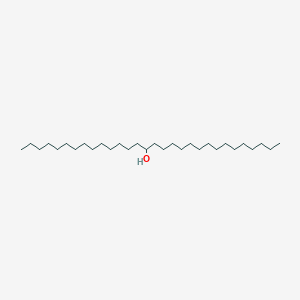
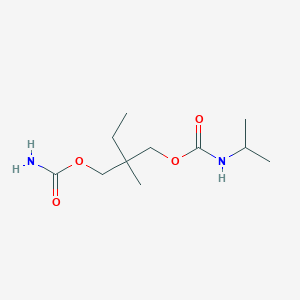
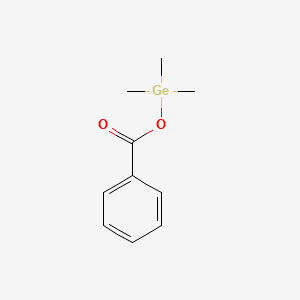

![2-{(E)-[(4-Methoxyphenyl)methylidene]amino}-2-methylpropan-1-ol](/img/structure/B14697122.png)
